
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone
Descripción general
Descripción
Morpholine and pyrrolidinone are both common structures in medicinal chemistry, often used as building blocks in drug design . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . Pyrrolidinone is a class of 5-membered lactams with a four-carbon heterocycle with a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylsulfonyl azides . In one study, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical methods. These include high-performance liquid chromatography, gas chromatography, and thin-layer chromatography .Aplicaciones Científicas De Investigación
Parkinson’s Disease Research
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone has been linked to research in Parkinson’s disease. It has been identified as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein that has been genetically linked to Parkinson’s disease . The inhibition of LRRK2 kinase activity could potentially be useful in the treatment of Parkinson’s disease .
Neurodegenerative Disorders
Given its potential role in Parkinson’s disease research, Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone could also be relevant in the broader field of neurodegenerative disorders. Its ability to penetrate the brain and its selective inhibitory action on LRRK2 kinase make it a promising candidate for further research in this area .
Drug Development
The compound’s potent biological activities make it a potential candidate for the development of anti-tumor and anti-inflammatory drugs. Its chemical structure, which includes a morpholine group and a cyano group, makes it highly reactive and capable of undergoing several chemical reactions.
Chemical Synthesis
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone could be used as a starting material or intermediate in the synthesis of other complex organic compounds. Its reactivity and the presence of functional groups could make it a valuable component in a variety of synthetic routes.
Analytical Chemistry
Given its unique structure and reactivity, Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone could be used as a standard or reference compound in analytical chemistry. It could be used to develop new analytical methods or to improve existing ones.
Mecanismo De Acción
Target of Action
Compounds with similar morpholine structures have been found to interact with proteins such asCathepsin F and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various cellular processes, including protein degradation and cell cycle regulation, respectively.
Mode of Action
Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it could influence pathways related to protein degradation and cell cycle regulation .
Pharmacokinetics
A related compound was found to be brain penetrant, suggesting potential central nervous system activity .
Result of Action
Based on the potential targets, it could influence processes such as protein degradation and cell cycle regulation, potentially leading to changes in cell function .
Safety and Hazards
Propiedades
IUPAC Name |
morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNQMIUVUJGQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)
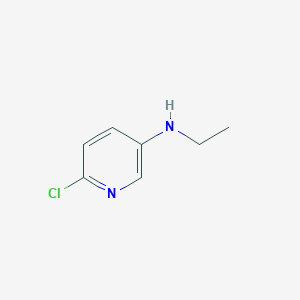
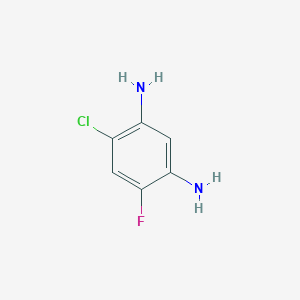

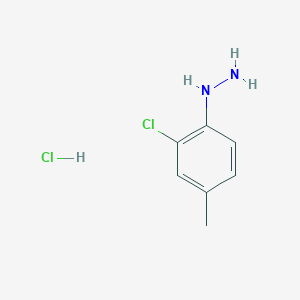
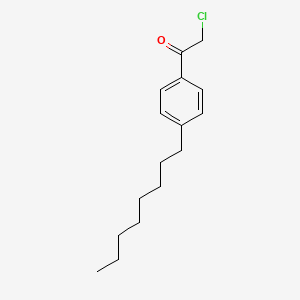
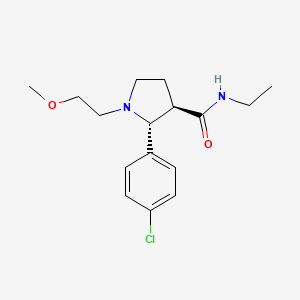
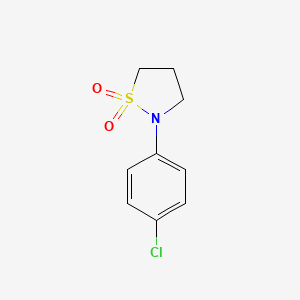
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)

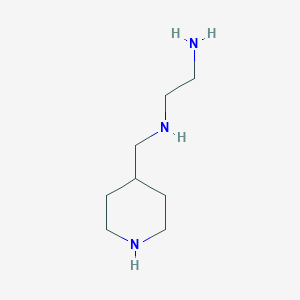
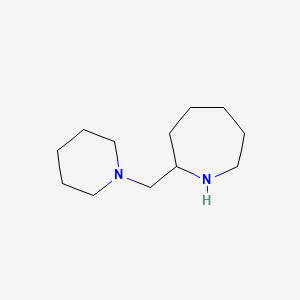
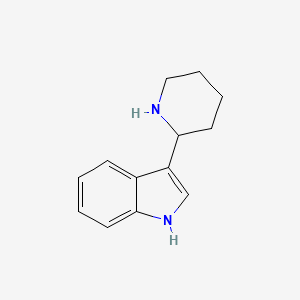
![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)